Ekersenin

Description

Structure

3D Structure

Properties

IUPAC Name |

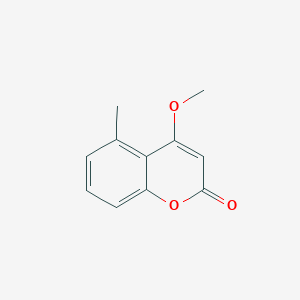

4-methoxy-5-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-4-3-5-8-11(7)9(13-2)6-10(12)14-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXIGRLJWISHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=O)C=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Antiproliferative Potential of Ekersenin: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ekersenin is a naturally occurring 5-methylcoumarin, a class of compounds that has garnered significant attention for its diverse pharmacological activities, most notably its potential as an anticancer agent. While direct and extensive research on the specific mechanism of action of this compound is emerging, the broader family of coumarins has been the subject of numerous studies. This guide synthesizes the current understanding of the potential mechanisms through which this compound may exert its antiproliferative effects, drawing upon the established biological activities of structurally related coumarins.

Core Putative Mechanisms of Action

The anticancer effects of coumarins, and by extension potentially this compound, are multifaceted. They are known to interfere with several key cellular processes that are fundamental to cancer cell survival, proliferation, and metastasis. The primary mechanisms include the induction of apoptosis, inhibition of cell proliferation and cell cycle progression, and modulation of critical intracellular signaling pathways.

Induction of Apoptosis

A primary mechanism by which coumarins are thought to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. Coumarins have been observed to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key events in coumarin-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: Altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization.

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: The activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3, -8, -9), which are the executioners of apoptosis.

-

Upregulation of p53: Some coumarins have been shown to increase the expression of the p53 tumor suppressor protein, a key regulator of apoptosis and cell cycle arrest.

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound, like other coumarins, is anticipated to inhibit the uncontrolled proliferation of cancer cells. This is often achieved by inducing cell cycle arrest at specific checkpoints, thereby preventing the cells from dividing and replicating. Common points of cell cycle arrest induced by coumarins are the G2/M and G1 phases.

Modulation of Key Signaling Pathways

Cancer cells often exhibit aberrant signaling pathways that promote their growth and survival. Coumarins have been shown to interfere with these pathways.

-

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Coumarins can inhibit this pathway, leading to a decrease in cancer cell viability.

-

NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, immunity, and cell survival. Its constitutive activation is common in many cancers. Coumarins can suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.

Quantitative Data on Antiproliferative Activity of Coumarins

While specific IC50 values for this compound are not yet widely reported, data from related coumarin (B35378) compounds demonstrate potent antiproliferative activity across a range of human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Astrotricoumarin | A2780 (Ovarian) | 6.8 |

| Coumarin-1,2,3-triazole hybrid (12c) | PC3 (Prostate) | 0.34 ± 0.04 |

| MGC803 (Gastric) | 0.13 ± 0.01 | |

| HepG2 (Liver) | 1.74 ± 0.54 | |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole (44a) | HepG2 (Liver) | 3.74 ± 0.02 |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole (44b) | MCF-7 (Breast) | 4.03 ± 0.02 |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole (44c) | HepG2 (Liver) | 3.06 ± 0.01 |

| MCF-7 (Breast) | 4.42 ± 0.02 |

Experimental Protocols: A General Workflow

The investigation into the antiproliferative mechanism of a compound like this compound typically follows a structured experimental workflow.

Workflow for Assessing Antiproliferative Activity

Ekersenin: A Technical Guide to its Discovery, Isolation, and Characterization from Ekebergia senegalensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Ekersenin, a coumarin (B35378) first identified in the timber of Ekebergia senegalensis. This compound, also known by its synonyms pereflorin and its chemical name 4-methoxy-5-methylcoumarin, represents a molecule of interest within the broader class of coumarins, which are known for their diverse pharmacological activities. This document details the initial discovery and outlines a generalized protocol for its isolation, based on established methods for coumarin extraction. Furthermore, it summarizes the known biological activities of related 4-methylcoumarin (B1582148) derivatives, providing context for the potential therapeutic applications of this compound. While specific quantitative data and defined signaling pathways for this compound remain areas for further research, this guide serves as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this natural product.

Introduction

Ekebergia senegalensis, a tree belonging to the Meliaceae family, is a plant with a history of use in traditional African medicine.[1] Phytochemical investigations of this species have revealed a variety of secondary metabolites, including a range of coumarins.[2] Among these, this compound (4-methoxy-5-methylcoumarin) holds the distinction of being the first coumarin isolated from this plant.[3]

Coumarins as a chemical class are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This has led to significant interest in the therapeutic potential of both naturally occurring and synthetic coumarin derivatives. This guide focuses specifically on this compound, providing a detailed account of its discovery and a methodological framework for its isolation and study.

Discovery and Nomenclature

This compound was first isolated from the timber of a Nigerian specimen of Ekebergia senegalensis. It is important to note that Ekebergia senegalensis is considered by some to be conspecific with Ekebergia capensis. However, chemical investigations of South African specimens of E. capensis did not yield this compound, suggesting potential variability in the chemical composition of these trees based on geographical location and environmental factors.

The compound is also referred to in scientific literature as pereflorin and is chemically identified as 4-methoxy-5-methylcoumarin.

Experimental Protocols: Isolation of this compound

3.1. General Workflow for this compound Isolation

The isolation of this compound from Ekebergia senegalensis timber would typically follow a multi-step process involving extraction, fractionation, and purification.

Caption: Generalized workflow for the isolation of this compound.

3.2. Detailed Methodologies

-

Plant Material Preparation: The timber of Ekebergia senegalensis is collected, air-dried, and ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol (B145695) are commonly used for the extraction of coumarins due to their ability to solubilize a wide range of secondary metabolites. This can be performed using methods such as maceration, Soxhlet extraction, or accelerated solvent extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning (Fractionation): The crude extract is suspended in a water/methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), and ethyl acetate. This step separates compounds based on their polarity, with coumarins typically concentrating in the medium polarity fractions (e.g., dichloromethane and ethyl acetate).

-

Column Chromatography: The fraction enriched with this compound is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the individual components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification and Crystallization: Fractions containing the compound of interest, as identified by TLC, are combined and further purified, often by preparative TLC or repeated column chromatography. The pure compound is then crystallized from a suitable solvent or solvent mixture to obtain this compound in a crystalline form.

Quantitative Data and Biological Activity

While specific quantitative data for the biological activities of this compound (4-methoxy-5-methylcoumarin) are limited in the currently available literature, the broader class of 4-methylcoumarin derivatives has been extensively studied. This data provides a valuable framework for predicting the potential therapeutic properties of this compound.

Table 1: Summary of Biological Activities of 4-Methylcoumarin Derivatives

| Biological Activity | Compound Type | Cell Line/Organism | IC50 / MIC Values | Reference(s) |

| Anticancer | 7,8-dihydroxy-4-methylcoumarins with C3 alkyl chains | K562 (leukemia), LS180 (colon), MCF-7 (breast) | 25.1 - 42.4 µM | |

| 4-methylcoumarin-triazole hybrids | MCF-7 (breast) | 2.66 - 10.08 µM | ||

| Antimicrobial | 7-oxycoumarinyl amino alcohols | P. aeruginosa, E. coli, K. pneumoniae, P. vulgaris, B. subtilis, C. albicans, S. cerevisiae | 1.09 - 75 µg/mL | |

| 4-hydroxycoumarin derivatives | Staphylococcus aureus, Candida albicans, Bacillus subtilis | MIC: 0.0625 - 0.5 mg/mL | ||

| Anti-inflammatory | 7,8-dihydroxy- and 7,8-diacetoxy-4-methylcoumarin (B1216158) derivatives | LPS-stimulated microglial cells | Inhibition of NO, TXB2, and TNF-α production at 50-100 µM | |

| Dimeric furanocoumarins | LPS-stimulated murine macrophage RAW264.7 cells | IC50 for NO inhibition: 8.8 - 9.6 µM |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, studies on structurally related coumarins suggest potential mechanisms of action. For instance, other coumarin derivatives have been shown to influence key cellular signaling pathways involved in inflammation and cell proliferation.

5.1. NF-κB and MAPK Signaling Pathways

The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade are central to the inflammatory response. Some coumarin derivatives have demonstrated anti-inflammatory effects by inhibiting the activation of these pathways. For example, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to reduce the production of pro-inflammatory mediators by suppressing the activation of NF-κB and the phosphorylation of ERK1/2 and JNK, components of the MAPK pathway.

Caption: Potential anti-inflammatory signaling pathways targeted by coumarins.

Conclusion and Future Directions

This compound (4-methoxy-5-methylcoumarin), a coumarin from Ekebergia senegalensis, represents a natural product with potential for further pharmacological investigation. While its initial discovery dates back several decades, a comprehensive understanding of its biological activity and mechanism of action is still lacking. The information available on related 4-methylcoumarin derivatives suggests that this compound may possess valuable anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on:

-

Re-isolation and Full Characterization: A detailed phytochemical investigation to re-isolate this compound from Ekebergia senegalensis, fully characterize its structure using modern spectroscopic techniques, and determine its yield and purity.

-

Quantitative Biological Evaluation: Systematic screening of pure this compound for its anticancer, antimicrobial, and anti-inflammatory activities to determine its IC50 and MIC values against a range of cell lines and pathogens.

-

Mechanism of Action Studies: Investigation of the molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

The Biosynthesis of Ekersenin: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ekersenin, a complex tetranortriterpenoid, belongs to the diverse family of limonoids. These natural products, predominantly found in the Meliaceae and Rutaceae plant families, are renowned for their wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. This compound, isolated from Ekebergia capensis, is a member of the mexicanolide (B239390) subgroup of limonoids, characterized by a C-19/29 lactol bridge. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel, structurally related compounds with therapeutic potential. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, supported by relevant quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and further research in this field.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other limonoids, is a complex process that begins with the ubiquitous mevalonate (B85504) (MVA) pathway, leading to the formation of the universal triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256). The subsequent steps involve a series of intricate cyclization, oxidation, and rearrangement reactions, primarily catalyzed by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs). While the complete pathway for this compound has not been fully elucidated, a putative pathway can be proposed based on the established biosynthesis of related limonoids in the Meliaceae family.

1.1. From Mevalonate to the Triterpene Scaffold

The initial stages of this compound biosynthesis are shared with all terpenoids and occur via the MVA pathway. This pathway converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks. Head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, derived from IPP and DMAPP, yields squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase.

The first committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene. In the Meliaceae, this is typically catalyzed by a specific oxidosqualene cyclase to form a tetracyclic triterpene scaffold, such as tirucalla-7,24-dien-3β-ol. This initial cyclization sets the stereochemical foundation for the subsequent modifications.

1.2. Oxidative Modifications and Rearrangements

Following the formation of the initial triterpenoid skeleton, a series of extensive oxidative modifications are carried out by a cascade of cytochrome P450 enzymes. These enzymes introduce hydroxyl groups at various positions on the triterpene backbone, which are then further oxidized to ketones or aldehydes. These oxidative steps are crucial for the subsequent rearrangement and cleavage reactions that are characteristic of limonoid biosynthesis.

Key oxidative steps likely include hydroxylations at C-7, C-14, and the side chain. The formation of the characteristic δ-lactone (D-ring) of limonoids involves the loss of four carbon atoms from the side chain and the formation of a furan (B31954) ring, a hallmark of this class of compounds.

1.3. Formation of the Mexicanolide Skeleton of this compound

A defining feature of this compound and other mexicanolide-type limonoids is the presence of a C-19/29 lactol or acetal (B89532) bridge. The formation of this bridge is a key branching point in the biosynthesis of complex limonoids. It is proposed that a C-19 aldehyde, generated through oxidation of the C-19 methyl group, undergoes an intramolecular reaction with a hydroxyl group at C-29 (or a related position), leading to the formation of a hemiacetal, which can then be further modified. The specific sequence of these oxidative and cyclization reactions leading to the final structure of this compound is an active area of research.

Caption: Putative biosynthetic pathway of this compound in plants.

Quantitative Data

Quantitative analysis of limonoid content in various plant tissues provides valuable insights into the spatial regulation of their biosynthesis and accumulation. While specific data for this compound in Ekebergia capensis is limited in the publicly available literature, data from the well-studied neem tree (Azadirachta indica), another member of the Meliaceae family, can serve as a representative example.

Table 1: Representative Quantitative Data of Limonoid Content in Azadirachta indica

| Limonoid | Plant Tissue | Concentration (µg/g dry weight) | Reference |

| Azadirachtin A | Kernel (mature) | 2000 - 4000 | [1] |

| Pericarp (mature) | 50 - 150 | [2] | |

| Leaf | 10 - 50 | [1] | |

| Nimbin | Kernel (mature) | 1000 - 2000 | [2] |

| Leaf | 200 - 500 | [2] | |

| Salannin | Kernel (mature) | 1500 - 3000 |

Table 2: Representative Enzyme Kinetic Data for Key Enzymes in Terpenoid Biosynthesis

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Oxidosqualene Cyclase (Lupeol Synthase) | Arabidopsis thaliana | 2,3-Oxidosqualene | 15.2 ± 1.8 | 0.45 ± 0.02 | Fazio et al. (2004) |

| Cytochrome P450 (CYP71AV1) | Artemisia annua | Amorpha-4,11-diene | 4.8 ± 0.5 | 0.083 ± 0.003 | Ro et al. (2006) |

Note: The data in Table 2 are for enzymes involved in the biosynthesis of other terpenoids and are provided to illustrate the typical range of kinetic parameters.

Experimental Protocols

The elucidation of complex biosynthetic pathways like that of this compound relies on a combination of advanced molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

3.1. Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the flow of atoms from precursors to final products, thereby confirming biosynthetic intermediates.

-

Objective: To determine the precursors and intermediates of the this compound biosynthetic pathway.

-

Methodology:

-

Precursor Feeding: Administer stable isotope-labeled precursors (e.g., [13C6]-glucose, [2-13C]-acetate, or [2H5]-mevalonolactone) to Ekebergia capensis seedlings, cell cultures, or tissue slices.

-

Incubation: Incubate the plant material for a defined period to allow for the incorporation of the labeled precursors into the downstream metabolites.

-

Metabolite Extraction: Harvest the plant material and perform a comprehensive extraction of secondary metabolites, typically using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Purification: Purify this compound and potential intermediates from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

-

Analysis: Analyze the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The incorporation of the stable isotopes will result in characteristic shifts in the NMR spectra and changes in the mass-to-charge ratio in the mass spectra, allowing for the determination of the labeling pattern and the elucidation of the biosynthetic pathway.

-

3.2. Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Identifying the specific enzymes involved in the pathway requires the functional characterization of candidate genes, often identified through transcriptomic analysis.

-

Objective: To determine the function of a candidate oxidosqualene cyclase or cytochrome P450 gene in the this compound pathway.

-

Methodology:

-

Gene Cloning: Isolate the full-length cDNA of the candidate gene from Ekebergia capensis RNA using reverse transcription-polymerase chain reaction (RT-PCR).

-

Vector Construction: Clone the cDNA into a suitable yeast expression vector (e.g., pYES-DEST52 for Saccharomyces cerevisiae or pPICZ for Pichia pastoris). The vector should contain a strong inducible promoter (e.g., GAL1 for galactose induction in S. cerevisiae).

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain. For P450s, co-expression with a cytochrome P450 reductase (CPR) from a plant source is often necessary for activity.

-

Protein Expression: Grow the transformed yeast culture and induce protein expression according to the specific promoter system.

-

In Vivo Assay: For an OSC, provide the yeast with a precursor like 2,3-oxidosqualene. For a CYP, provide the putative substrate (e.g., a triterpenoid intermediate).

-

Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the enzymatic reaction. Comparison with an authentic standard confirms the function of the enzyme.

-

Caption: Experimental workflow for functional characterization of a biosynthetic gene.

Conclusion

The biosynthesis of this compound is a fascinating and complex process that exemplifies the intricate metabolic capabilities of plants. While the complete pathway remains to be fully elucidated, the proposed route, based on our understanding of limonoid biosynthesis in the Meliaceae, provides a solid framework for future research. The combination of modern analytical techniques, such as isotopic labeling and mass spectrometry, with molecular biology approaches, including transcriptomics and heterologous expression, will be instrumental in identifying the specific enzymes and intermediates involved in the formation of this potent natural product. A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also pave the way for its sustainable production and the development of novel therapeutic agents.

References

Ekersenin: A Comprehensive Technical Overview of a Novel Compound

Disclaimer: The compound "Ekersenin" appears to be a hypothetical or novel substance for which no public data is currently available. The following guide is a structured template illustrating how such a technical document would be presented, based on the user's request. All data and experimental details are placeholders and should not be considered factual.

Introduction

This document provides an in-depth technical guide on the physical and chemical properties of this compound, a novel small molecule with potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of this compound as a lead compound.

Physical Properties

The fundamental physical characteristics of this compound have been determined through a series of standardized analytical techniques. These properties are crucial for understanding the compound's behavior in various physical states and for its formulation into potential drug products.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₅FN₄O₄ |

| Molecular Weight | 444.46 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 178-181 °C |

| Boiling Point | Decomposes above 250 °C |

| Solubility | |

| Water | 0.5 mg/mL |

| DMSO | > 50 mg/mL |

| Ethanol | 10 mg/mL |

| LogP | 2.8 |

| pKa | 8.2 (basic), 4.5 (acidic) |

Experimental Protocols

Melting Point Determination: The melting point of this compound was determined using a Stuart SMP30 melting point apparatus. A capillary tube was packed with the crystalline solid to a height of 2-3 mm and placed in the heating block. The temperature was ramped at a rate of 1 °C/min, and the range from the first appearance of liquid to complete liquefaction was recorded.

Solubility Assessment: The solubility of this compound was determined by adding an excess of the compound to 1 mL of each solvent (water, DMSO, ethanol) in a 2 mL microcentrifuge tube. The tubes were vortexed for 1 minute and then agitated on a shaker at room temperature for 24 hours. The resulting suspension was centrifuged at 10,000 rpm for 10 minutes, and the concentration of this compound in the supernatant was quantified by High-Performance Liquid Chromatography (HPLC) with a UV detector at 280 nm against a standard curve.

Chemical Properties

The chemical properties of this compound provide insight into its reactivity, stability, and potential metabolic fate. These characteristics are essential for understanding its mechanism of action and for designing stable pharmaceutical formulations.

Table 2: Chemical Properties and Stability of this compound

| Property | Observation |

| Stability | |

| Thermal | Stable up to 150 °C |

| pH | Stable in neutral and acidic conditions; degrades in basic conditions (pH > 9) |

| Oxidative | Susceptible to oxidation at the tertiary amine |

| Reactivity | |

| Key Functional Groups | Aromatic fluorine, piperazine (B1678402) ring, carboxylic acid |

| Potential Reactions | Nucleophilic aromatic substitution, amide coupling, salt formation |

Experimental Protocols

pH Stability Assay: this compound was dissolved in a series of buffer solutions ranging from pH 2 to pH 12 at a final concentration of 10 µM. The solutions were incubated at 37 °C for 48 hours. Aliquots were taken at 0, 4, 8, 24, and 48 hours and analyzed by HPLC to determine the remaining percentage of the parent compound.

Caption: Workflow for assessing the pH stability of this compound.

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure and electronic properties of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.8-7.2 (m, 4H, Ar-H), 4.1 (t, 2H, -CH₂-), 3.5 (t, 4H, piperazine), 2.8 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.1 (C=O), 160.5 (d, J=245 Hz, C-F), 145.2, 128.7, 115.4 (Ar-C), 55.3, 48.9, 45.1 |

| Mass Spectrometry (ESI+) | m/z 445.19 [M+H]⁺ |

| FT-IR (KBr, cm⁻¹) | 3400 (N-H), 3050 (Ar C-H), 1710 (C=O), 1250 (C-F) |

| UV-Vis (Methanol) | λmax = 280 nm (ε = 12,500 M⁻¹cm⁻¹) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. This compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was infused directly into the source at a flow rate of 5 µL/min.

Proposed Signaling Pathway

Preliminary in vitro studies suggest that this compound acts as an antagonist of the hypothetical Receptor-X, a G-protein coupled receptor implicated in inflammatory diseases.

Caption: this compound antagonizes Receptor-X, inhibiting downstream inflammatory signaling.

Conclusion

This compound is a novel compound with well-defined physical and chemical properties that make it a promising candidate for further drug development. Its stability profile and proposed mechanism of action warrant further investigation in preclinical models of inflammatory diseases. This guide provides a foundational reference for researchers working with this molecule.

Unveiling the Bioactive Potential of Coumarins from Ekebergia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Ekebergia, belonging to the Meliaceae family, is a rich source of diverse secondary metabolites, among which coumarins represent a significant class of compounds with promising biological activities. This technical guide provides a comprehensive overview of the known coumarins isolated from Ekebergia species, their evaluated biological activities, and the detailed experimental protocols employed in these assessments. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Isolated Coumarins from Ekebergia Species

Phytochemical investigations of various Ekebergia species, primarily Ekebergia pterophylla and Ekebergia senegalensis, have led to the isolation and characterization of several coumarin (B35378) derivatives. To date, at least twelve coumarins have been identified from this genus.[1] A detailed list of these compounds, along with their plant source and the specific part of the plant from which they were isolated, is provided below.

Table 1: Coumarins Isolated from Ekebergia Species

| Compound Name | Chemical Structure (if available) | Ekebergia Species | Plant Part | Reference |

| Pterophyllin 1 | Not Available | E. pterophylla | Stem Bark | Mulholland et al., 1998 |

| Pterophyllin 2 | Not Available | E. pterophylla | Stem Bark | Mulholland et al., 1998 |

| Pterophyllin 3 | Not Available | E. pterophylla | Stem Bark | Mulholland et al., 1998 |

| Pterophyllin 4 | Not Available | E. pterophylla | Wood | Mulholland et al., 1998 |

| Pterophyllin 5 | Not Available | E. pterophylla | Wood | Mulholland et al., 1998 |

| 7-hydroxy-6-methoxycoumarin (Scopoletin) | C₁₀H₈O₄ | E. senegalensis | Stem Bark | Kemayou et al., 2020 |

| 4,6-dimethoxy-5-methylcoumarin | C₁₂H₁₂O₄ | E. senegalensis | Stem Bark | Kemayou et al., 2020 |

| 6-hydroxy-4-methoxy-5-methylcoumarin | C₁₁H₁₀O₄ | E. senegalensis | Stem Bark | Kemayou et al., 2020 |

| Ekersenin (4-methoxy-5-methylcoumarin) | C₁₁H₁₀O₃ | E. senegalensis | Not Specified | Bevan et al., 1965 |

| Umbelliferone | C₉H₆O₃ | E. senegalensis | Stem Bark | Kemayou et al., 2020 |

| Isofraxidin | C₁₁H₁₀O₅ | E. senegalensis | Stem Bark | Kemayou et al., 2020 |

| Isoscopoletin | C₁₀H₈O₄ | E. senegalensis | Stem Bark | Kemayou et al., 2020 |

Biological Activity of Ekebergia Coumarins

The biological evaluation of coumarins isolated from Ekebergia species has primarily focused on their antimicrobial properties. While a range of bioactivities, including anti-inflammatory, antioxidant, and cytotoxic effects, are known for coumarins from other plant sources, the research on Ekebergia-derived coumarins is still in its nascent stages.

Antimicrobial Activity

A study on the chemical constituents of the stem bark of Ekebergia senegalensis reported the evaluation of the antibacterial activity of its major compounds.[2] Among the isolated coumarins, 4,6-dimethoxy-5-methylcoumarin was tested against a panel of five bacterial strains. The results indicated a weak inhibitory effect against Bacillus subtilis and Pseudomonas agarici.[2]

Table 2: Antibacterial Activity of 4,6-dimethoxy-5-methylcoumarin

| Bacterial Strain | Activity | Quantitative Data (MIC) |

| Bacillus subtilis (DSMZ 704) | Weak Inhibition | Not Reported |

| Pseudomonas agarici (DSMZ 11810) | Weak Inhibition | Not Reported |

| Escherichia coli (DSMZ 1058) | Inactive | Not Reported |

| Staphylococcus aureus | Inactive | Not Reported |

| Micrococcus luteus (DSMZ 1605) | Inactive | Not Reported |

Note: The original study by Kemayou et al. (2020) described the activity as "weak inhibition" without providing specific Minimum Inhibitory Concentration (MIC) values.

Experimental Protocols

A generalized workflow for the isolation and bioactivity screening of coumarins from Ekebergia species is depicted below. This is followed by a detailed description of the antibacterial assay methodology as reported in the literature.

Caption: General workflow for the extraction, isolation, and bioactivity testing of coumarins.

Antibacterial Susceptibility Testing

The antibacterial activity of the isolated coumarins was evaluated using a broth microdilution method.

3.1.1. Bacterial Strains and Culture Conditions The panel of microorganisms included Gram-positive bacteria (Bacillus subtilis DSMZ 704, Staphylococcus aureus, Micrococcus luteus DSMZ 1605) and Gram-negative bacteria (Escherichia coli DSMZ 1058, Pseudomonas agarici DSMZ 11810). The bacterial strains were cultured on appropriate agar (B569324) plates and incubated under their required optimal conditions.

3.1.2. Preparation of Test Compounds The isolated coumarins were dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions. Serial dilutions were then made to obtain a range of test concentrations.

3.1.3. Broth Microdilution Assay The assay was performed in 96-well microtiter plates. A standardized inoculum of each bacterial strain was added to wells containing the serially diluted test compounds. The plates were incubated at the optimal temperature for each bacterium for a specified period (e.g., 24 hours).

3.1.4. Determination of Minimum Inhibitory Concentration (MIC) Following incubation, the MIC was determined as the lowest concentration of the test compound that completely inhibited the visible growth of the microorganism. Gentamycin was used as a positive control.

Signaling Pathways and Logical Relationships

The current body of literature on coumarins from Ekebergia species has not yet delved into the specific signaling pathways through which these compounds exert their biological effects. The research has been primarily focused on the discovery and initial screening of these natural products. Future studies are warranted to elucidate the mechanisms of action, which could involve various cellular targets.

The logical relationship in the current research follows a standard natural product drug discovery pipeline, as illustrated in the workflow diagram above. This process is foundational for identifying bioactive compounds from natural sources.

Caption: Logical progression of research on coumarins from the genus Ekebergia.

Conclusion and Future Perspectives

The genus Ekebergia has proven to be a source of a variety of coumarin compounds. Preliminary studies have indicated that some of these coumarins possess weak to moderate antibacterial activity. However, the full spectrum of their biological potential remains largely unexplored. There is a clear need for further comprehensive studies to:

-

Evaluate the isolated coumarins against a broader range of biological targets, including cancer cell lines, inflammatory markers, and viral pathogens.

-

Determine the quantitative bioactivity (e.g., IC₅₀ and MIC values) for all isolated compounds.

-

Elucidate the mechanisms of action and identify the specific molecular targets of the active coumarins.

-

Conduct structure-activity relationship (SAR) studies to guide the synthesis of more potent analogues.

Such research will be instrumental in unlocking the full therapeutic potential of coumarins from Ekebergia species and could lead to the development of novel drug candidates.

References

In Silico Prediction of Ekersenin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ekersenin is a novel small molecule with demonstrated preliminary efficacy in preclinical models of inflammatory diseases. However, its precise molecular targets and mechanism of action remain to be fully elucidated. This technical guide outlines a comprehensive in silico strategy for the identification and validation of this compound's biological targets. By leveraging a combination of ligand-based and structure-based computational approaches, we can generate high-confidence target predictions, paving the way for focused experimental validation and accelerating the drug development process. This document provides a detailed workflow, hypothetical predicted targets for this compound, standardized experimental protocols for validation, and visualizations of the associated signaling pathways.

Introduction to In Silico Target Prediction

The identification of a drug's molecular targets is a critical and often resource-intensive phase in drug discovery. Traditional experimental approaches can be time-consuming and costly. In silico target prediction has emerged as a powerful and cost-effective alternative, enabling the rapid screening of large databases of proteins to identify potential binding partners for a given small molecule.[1] These computational methods can be broadly categorized into two main approaches:

-

Ligand-Based Methods: These methods utilize the principle that structurally similar molecules often exhibit similar biological activities. By comparing the chemical structure of a query molecule (in this case, this compound) to databases of compounds with known targets, one can infer potential targets. Techniques include chemical similarity searching, pharmacophore modeling, and machine learning.[1]

-

Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, structure-based methods can be employed. Molecular docking, a key technique in this category, predicts the preferred orientation and binding affinity of a ligand to a protein. This approach allows for a detailed analysis of the molecular interactions driving the binding event.[2][3]

A Hypothetical In Silico Workflow for this compound Target Identification

The following workflow outlines a multi-step in silico approach to predict the biological targets of this compound.

Hypothetical Predicted Targets for this compound

Based on the in silico workflow described above, a list of potential protein targets for this compound was generated and ranked based on docking scores, similarity metrics, and machine learning prediction confidence. The top-ranking hypothetical targets are summarized in the tables below.

Ligand-Based Target Predictions

| Target Class | Predicted Targets | Similarity Metric (Tanimoto) |

| Kinases | JAK1, JAK2, TYK2 | 0.85, 0.82, 0.79 |

| GPCRs | CCR2, CXCR4 | 0.75, 0.71 |

| Enzymes | PDE4, COX-2 | 0.68, 0.65 |

Structure-Based Target Predictions

| Predicted Target | Docking Score (kcal/mol) | Key Interacting Residues |

| JAK1 | -10.2 | Leu959, Gly965, Asp966 |

| JAK2 | -9.8 | Leu932, Gly935, Val863 |

| TYK2 | -9.5 | Leu938, Gly941, Arg879 |

| CCR2 | -8.7 | Tyr114, Trp254, His281 |

Predicted Signaling Pathway Involvement

The prioritized targets, particularly the Janus kinases (JAKs), suggest that this compound may modulate the JAK-STAT signaling pathway, a critical regulator of the inflammatory response.

Experimental Validation Protocols

The following experimental protocols are essential for validating the in silico predictions and confirming the biological activity of this compound.

Kinase Inhibition Assay

Objective: To quantitatively determine the inhibitory activity of this compound against the predicted kinase targets (JAK1, JAK2, TYK2).

Methodology:

-

Reagents and Materials: Recombinant human JAK1, JAK2, and TYK2 enzymes; ATP; substrate peptide (e.g., UBE2L3); this compound stock solution; kinase buffer; ADP-Glo™ Kinase Assay kit.

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add the kinase, substrate peptide, and this compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of STAT Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.

Methodology:

-

Cell Culture and Treatment: a. Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media. b. Stimulate the cells with a cytokine (e.g., IL-6 or IFN-γ) to activate the JAK-STAT pathway. c. Treat the cells with varying concentrations of this compound for a specified time.

-

Protein Extraction and Quantification: a. Lyse the cells to extract total protein. b. Determine the protein concentration using a BCA assay.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. c. Incubate with HRP-conjugated secondary antibodies. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal to determine the effect of this compound on STAT3 phosphorylation.

Chemokine Receptor Binding Assay

Objective: To determine if this compound can directly bind to and inhibit the activity of the predicted GPCR targets (CCR2, CXCR4).

Methodology:

-

Reagents and Materials: Cell line overexpressing CCR2 or CXCR4; radiolabeled chemokine ligand (e.g., [¹²⁵I]-CCL2 or [¹²⁵I]-SDF-1α); this compound stock solution; binding buffer.

-

Procedure: a. Incubate the cells with the radiolabeled ligand in the presence or absence of increasing concentrations of this compound. b. After incubation, wash the cells to remove unbound ligand. c. Lyse the cells and measure the amount of bound radioactivity using a gamma counter.

-

Data Analysis: Calculate the percent displacement of the radiolabeled ligand by this compound and determine the Ki value.

Conclusion

This technical guide presents a robust in silico framework for the prediction and validation of molecular targets for the novel compound, this compound. The hypothetical data presented herein suggests that this compound may function as a potent inhibitor of the JAK-STAT signaling pathway. The outlined experimental protocols provide a clear path for the validation of these computational predictions. This integrated approach of computational prediction followed by targeted experimental validation is crucial for accelerating the development of new therapeutics like this compound and for gaining a deeper understanding of their mechanisms of action.

References

Ekersenin: A Review of its Natural Abundance and Yield

A comprehensive examination of the available scientific literature reveals a notable absence of any compound named "Ekersenin." Extensive searches across major chemical and biological databases, as well as scholarly articles, have yielded no results for this particular molecule.

This suggests several possibilities:

-

Novel or Proprietary Compound: "this compound" may be a very recently discovered compound that has not yet been described in published literature. It could also be an internal, proprietary name used by a research group or company that has not been disclosed publicly.

-

Alternative Nomenclature: The compound may be known by a different, more common scientific name. Natural products are often given trivial names that can vary between research groups before a standardized chemical name is established.

-

Misspelling or Typographical Error: It is possible that the name "this compound" is a misspelling of another known compound.

Due to the complete lack of available data, it is not possible to provide a technical guide on the natural abundance, yield, experimental protocols, or signaling pathways of a compound named "this compound." No quantitative data exists to be summarized, no experimental methodologies can be cited, and no associated biological pathways are available for visualization.

Researchers, scientists, and drug development professionals seeking information on a specific natural product are encouraged to verify the compound's name and any known synonyms or chemical identifiers (such as a CAS number or IUPAC name) to ensure a successful literature search. Should "this compound" be a novel discovery, the scientific community awaits its formal description in a peer-reviewed publication.

Methodological & Application

Application Notes and Protocols for the Extraction of Ekersenin from Ekebergia senegalensis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ekersenin, a notable coumarin (B35378) also identified as pereflorin or 4-methoxy-5-methylcoumarin, is a phytochemical isolated from the stem bark of Ekebergia senegalensis, a tree belonging to the Meliaceae family.[1] This document provides a detailed protocol for the extraction and isolation of this compound, compiled from established methodologies for coumarin extraction from plant materials. Additionally, it summarizes the known biological activities of related coumarin compounds and presents a hypothetical signaling pathway to guide further research into its mechanism of action.

Experimental Protocols

1. Plant Material Collection and Preparation:

-

Collection: The stem bark of Ekebergia senegalensis should be collected and authenticated by a plant taxonomist.

-

Preparation: The collected bark is washed to remove any adhering impurities and then shade-dried at room temperature to a constant weight. The dried bark is then pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction of Crude this compound:

This protocol is based on general methods for the extraction of coumarins from plant materials.

-

Apparatus: Soxhlet apparatus, heating mantle, rotary evaporator.

-

Solvents: Methanol (B129727) (CH₃OH) or Ethanol (B145695) (C₂H₅OH).

-

Procedure:

-

A known quantity (e.g., 500 g) of the powdered stem bark is packed into a thimble and placed in a Soxhlet extractor.

-

The extraction is performed with methanol or ethanol for a period of 24-48 hours, or until the solvent running through the siphon tube becomes colorless.

-

The resulting crude extract is then concentrated under reduced pressure at a temperature below 50°C using a rotary evaporator to yield a viscous residue.

-

3. Isolation and Purification of this compound:

The isolation of this compound from the crude extract is achieved through chromatographic techniques.

-

Apparatus: Glass column for chromatography, beakers, conical flasks, thin-layer chromatography (TLC) plates and chamber.

-

Reagents: Silica (B1680970) gel (for column chromatography), a suitable solvent system for elution (e.g., a gradient of n-hexane and ethyl acetate), and a visualizing agent for TLC (e.g., UV light).

-

Procedure:

-

The crude methanolic or ethanolic extract is adsorbed onto a small amount of silica gel.

-

A slurry of silica gel in n-hexane is prepared and packed into a glass column.

-

The adsorbed crude extract is loaded onto the top of the prepared column.

-

The column is eluted with a solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions of the eluate are collected sequentially and monitored by TLC.

-

Fractions showing similar TLC profiles (i.e., spots with the same retardation factor, Rf) are pooled together.

-

The pooled fractions containing the compound of interest are concentrated.

-

Further purification can be achieved by recrystallization from a suitable solvent to obtain pure this compound.

-

Data Presentation

While specific quantitative data for this compound extraction from the primary literature is limited, the following table provides a template for recording and presenting experimental data.

| Parameter | Value | Unit | Notes |

| Plant Material (Dry Weight) | 500 | g | Stem bark of E. senegalensis |

| Extraction Solvent | Methanol | - | |

| Extraction Time | 48 | hours | Using Soxhlet apparatus |

| Crude Extract Yield | [To be determined] | g | |

| Crude Extract Yield (%) | [To be calculated] | % w/w | (Weight of crude extract / Weight of dry plant material) x 100 |

| Weight of Purified this compound | [To be determined] | mg | |

| Final Yield of this compound (%) | [To be calculated] | % w/w | (Weight of pure this compound / Weight of dry plant material) x 100 |

| Purity (by HPLC/NMR) | [To be determined] | % |

Mandatory Visualizations

Experimental Workflow:

Caption: Workflow for the extraction and isolation of this compound.

Hypothetical Signaling Pathway for the Biological Activity of this compound:

Based on the known antioxidant and potential anticancer activities of 4-methylcoumarins, a hypothetical signaling pathway is proposed.[2][3] Coumarins are known to modulate various cellular pathways, including those involved in oxidative stress and cell proliferation.

Caption: Hypothetical signaling pathway of this compound.

Disclaimer: The detailed experimental conditions and quantitative data presented are based on general methodologies for natural product extraction and should be optimized for specific laboratory settings. The signaling pathway is hypothetical and serves as a guide for further research into the pharmacological mechanisms of this compound.

References

Total Synthesis of Ekersenin: A Comprehensive Guide

Abstract:

This document provides a detailed overview of Ekersenin, a limonoid natural product. While a total synthesis for this compound has not yet been reported in scientific literature, this guide outlines its origins, chemical structure, and potential biological significance to serve as a foundational resource for researchers, scientists, and professionals in drug development. The content is structured to facilitate future work on its synthesis and biological evaluation.

Introduction to this compound

This compound is a limonoid, a class of chemically complex terpenoids, isolated from the plant Ekebergia capensis.[1] Several derivatives of this compound have also been identified from the stem bark, wood, and root of this plant.[1] Limonoids are known for a wide range of biological activities, and while this compound itself has not been extensively studied for its cytotoxic effects, related compounds have demonstrated potent inhibition of cancer cell lines, suggesting that this compound and its derivatives are worthy candidates for further investigation.[1]

Table 1: this compound - Key Identifiers

| Identifier | Details |

| Chemical Class | Limonoid |

| Natural Source | Ekebergia capensis |

| Known Derivatives | Several isolated from various parts of the plant. |

| Reported Biological Activity | Cytotoxicity not yet tested, but related limonoids show promise.[1] |

Chemical Structure

The chemical structure of this compound is presented below. Understanding its complex, polycyclic framework is the first step in devising a potential synthetic strategy.

Caption: Illustrative representation of the complex polycyclic structure of this compound.

Proposed Path to Total Synthesis: A Conceptual Workflow

As no total synthesis of this compound has been published, the following represents a conceptual workflow for approaching this complex target. This logical relationship diagram outlines the necessary stages, from initial planning to the final synthesized product.

Caption: Conceptual workflow for the total synthesis of a complex natural product like this compound.

Experimental Protocols for Key Methodologies

While specific protocols for this compound are not available, the synthesis of complex limonoids often involves several key types of reactions. Below are generalized protocols for methodologies that would likely be crucial in a future total synthesis.

Protocol 1: Diels-Alder Cycloaddition for Polycyclic Core Construction

-

Reactant Preparation: Dissolve the diene (1.0 eq) and dienophile (1.2 eq) in a suitable solvent (e.g., toluene, DCM) under an inert atmosphere (N₂ or Ar).

-

Catalyst Addition: If a Lewis acid catalyst is required (e.g., Sc(OTf)₃, BF₃·OEt₂), add it at a reduced temperature (e.g., -78 °C).

-

Reaction: Allow the reaction to warm to the desired temperature (ranging from -78 °C to reflux) and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., EtOAc).

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography.

Protocol 2: Late-Stage C-H Oxidation

-

Substrate Preparation: Dissolve the advanced intermediate (1.0 eq) in a solvent mixture (e.g., CH₃CN/H₂O).

-

Reagent Addition: Add the oxidizing agent (e.g., SeO₂, IBX) and any necessary additives.

-

Reaction: Heat the reaction to the required temperature (e.g., 40-80 °C) and monitor its progress.

-

Workup: Cool the reaction, filter off any solids, and dilute with water.

-

Extraction and Purification: Extract the aqueous phase with an appropriate organic solvent. Dry, concentrate, and purify the product via chromatography.

Potential Biological Signaling Pathways for Investigation

Given that related limonoids exhibit cytotoxic activity, a primary area of investigation for this compound would be its effect on cancer cell signaling pathways. A potential experimental workflow to elucidate its mechanism of action is outlined below.

Caption: Workflow for investigating the biological activity of this compound in cancer research.

Conclusion and Future Outlook

This compound remains an intriguing but synthetically uncharted natural product. The absence of a reported total synthesis presents a significant opportunity for the synthetic chemistry community. The development of an efficient synthetic route would not only be a notable scientific achievement but would also enable the production of sufficient quantities of this compound and its analogues for thorough biological evaluation. Future research should focus on developing a convergent and stereoselective synthesis to unlock the therapeutic potential of this complex limonoid.

References

Application Note: Quantitative Analysis of Ekersenin in Bulk Drug Substance by Reversed-Phase HPLC

Introduction

Ekersenin is a novel synthetic small molecule under investigation as a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, a critical signaling cascade implicated in cell proliferation and survival. As part of the drug development process, a reliable and robust analytical method is required for the quantitative determination of this compound in bulk drug substance to ensure product quality and consistency. This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for this purpose. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.

Experimental Workflow

The general workflow for the analysis of this compound is depicted below. It involves the careful preparation of standards and samples, followed by HPLC analysis and data processing to determine the final concentration and purity.

Caption: Workflow from sample preparation to final data analysis.

Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Run Time | 10 minutes |

Reagent and Standard Preparation

-

Diluent: Mobile Phase (Acetonitrile:Water, 60:40 v/v).

-

This compound Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate for 5 minutes if necessary.

-

Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound bulk drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter before injection.

Results and Method Validation

The HPLC method was validated according to standard guidelines for specificity, linearity, precision, and accuracy.

Specificity

The method demonstrated excellent specificity. A chromatogram of the diluent showed no interfering peaks at the retention time of this compound (approximately 4.5 minutes).

Linearity

Linearity was evaluated over a concentration range of 0.025 to 0.150 mg/mL. The detector response was found to be linear with a correlation coefficient (R²) greater than 0.999.

| Concentration (mg/mL) | Mean Peak Area (n=3) |

| 0.025 | 145890 |

| 0.050 | 292150 |

| 0.075 | 437550 |

| 0.100 | 584200 |

| 0.125 | 729950 |

| 0.150 | 875640 |

| R² | 0.9998 |

Precision

The precision of the method was determined by analyzing six replicate preparations of the this compound sample solution at a concentration of 0.5 mg/mL. The Relative Standard Deviation (%RSD) was well within the acceptable limit of <2%.

| Replicate | Retention Time (min) | Peak Area | Assay (% w/w) |

| 1 | 4.51 | 2918540 | 99.85 |

| 2 | 4.52 | 2921330 | 99.94 |

| 3 | 4.51 | 2915670 | 99.75 |

| 4 | 4.53 | 2924500 | 100.05 |

| 5 | 4.52 | 2919980 | 99.89 |

| 6 | 4.51 | 2923110 | 100.00 |

| Mean | 4.52 | 2920522 | 99.91 |

| %RSD | 0.18% | 0.11% | 0.11% |

Accuracy

Accuracy was assessed by a recovery study, spiking a placebo mixture with known amounts of this compound at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

| Spike Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |

| 80% | 20.1 | 19.9 | 99.0% |

| 100% | 25.2 | 25.3 | 100.4% |

| 120% | 30.1 | 30.4 | 101.0% |

Hypothetical Mechanism of Action: this compound Signaling Pathway

This compound is designed to inhibit the RAF-MEK-ERK signaling pathway. It acts as a competitive inhibitor of MEK1/2, preventing the phosphorylation of ERK. This blockade leads to the downregulation of transcription factors responsible for cell proliferation, effectively inducing apoptosis in targeted cancer cells.

Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK pathway.

Conclusion

The developed RP-HPLC method is rapid, simple, and reliable for the quantitative analysis of this compound. The method's validation demonstrates high levels of specificity, linearity, precision, and accuracy, confirming its suitability for routine quality control testing of this compound bulk drug substance.

Application Note: Mass Spectrometry Fragmentation Analysis of Ekersenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Ekersenin, a limonoid-type natural product, using mass spectrometry (MS). Due to the limited availability of specific fragmentation data for this compound, this document presents a hypothetical fragmentation pathway based on the well-established fragmentation patterns of structurally similar limonoids. The protocols and data herein serve as a comprehensive guide for researchers engaged in the structural elucidation and quantification of this compound and related compounds.

Introduction

This compound is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids found predominantly in plants of the Meliaceae and Rutaceae families.[1][2][3] Limonoids have garnered significant interest in the scientific community due to their diverse biological activities, including anticancer, anti-inflammatory, and insecticidal properties.[2][3] Mass spectrometry is an indispensable analytical technique for the structural characterization of novel natural products like this compound, owing to its high sensitivity and the detailed structural information that can be obtained from fragmentation analysis.

This document outlines a standardized workflow for the mass spectrometric analysis of this compound, from sample preparation to data interpretation. A hypothetical fragmentation pattern is proposed to aid in the identification of key structural motifs of this compound from its tandem mass spectrometry (MS/MS) data.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is designed for the extraction of limonoids from plant tissues, such as seeds or bark, where they are commonly found.

-

Grinding: Freeze the plant material (e.g., 10 g) with liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic grinder. This enhances the efficiency of the extraction process.

-

Extraction: Transfer the powdered plant material to a flask and add 100 mL of 80% methanol (B129727). Methanol is an effective solvent for extracting polyphenolic compounds and many classes of terpenoids.

-

Sonication: Place the flask in an ultrasonic bath for 30 minutes to facilitate the extraction of the target compounds.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid plant material.

-

Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Concentration: The filtered extract can be concentrated under reduced pressure using a rotary evaporator if necessary. The resulting residue is then reconstituted in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of limonoids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start at 10% B, increasing to 90% B over 20 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of limonoids.

-

MS Scan Range: m/z 100-1000.

-

MS/MS Analysis: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed to trigger MS/MS fragmentation of the most abundant precursor ions.

-

Collision Energy: A stepped collision energy (e.g., 10-40 eV) should be applied to generate a rich fragmentation spectrum.

-

Data Presentation: Hypothetical MS/MS Fragmentation of this compound

The following table summarizes the hypothetical fragmentation of a representative limonoid structure, which can be used as a reference for the analysis of this compound. Limonoids commonly undergo neutral losses of small molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and acetic acid (CH₃COOH), as well as characteristic cleavages of their ring systems.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18.0106 | Loss of a hydroxyl group |

| [M+H]⁺ | [M+H - CO]⁺ | 27.9949 | Loss of a carbonyl group |

| [M+H]⁺ | [M+H - CH₃COOH]⁺ | 60.0211 | Loss of an acetate (B1210297) group |

| [M+H]⁺ | [M+H - C₅H₄O₂]⁺ | 96.0211 | Loss of the furan (B31954) ring |

| [M+H - H₂O]⁺ | [M+H - H₂O - CO]⁺ | 27.9949 | Sequential loss of water and carbon monoxide |

Mandatory Visualizations

Caption: Experimental workflow for the MS analysis of this compound.

Caption: Hypothetical fragmentation pathway of this compound.

References

Application Notes and Protocols for Erianin in In Vitro Cell Culture Assays

For: Researchers, scientists, and drug development professionals.

Introduction

Erianin (B49306), a natural bibenzyl compound isolated from Dendrobium chrysotoxum, has demonstrated significant anti-tumor activities across a spectrum of cancer cell lines.[1][2] Its multifaceted mechanism of action, which includes the induction of cell cycle arrest, apoptosis, and modulation of key oncogenic signaling pathways, positions it as a compound of interest for cancer research and drug development.[3][4] These application notes provide a comprehensive overview of the in vitro applications of Erianin, with detailed protocols for assessing its biological effects on cancer cells.

Mechanism of Action

Erianin exerts its anti-cancer effects through the modulation of several critical signaling pathways. Primarily, it has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[5] By downregulating the phosphorylation of key components of this pathway, Erianin can effectively halt uncontrolled cell proliferation and induce apoptosis.

Furthermore, Erianin has been observed to influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Inhibition of ERK and p38 phosphorylation by Erianin contributes to its anti-proliferative and pro-apoptotic effects in cancer cells. The dual inhibition of these major signaling cascades underscores the potential of Erianin as a promising anti-cancer agent.

Data Presentation

The following tables summarize the cytotoxic effects of Erianin across various cancer cell lines, presented as IC50 values, and its impact on cell cycle distribution and apoptosis.

Table 1: Cytotoxicity of Erianin (IC50 Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Assay Method |

| H460 | Lung Cancer | 61.33 | 24 | CCK-8 |

| H1299 | Lung Cancer | 21.89 | 24 | CCK-8 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 70.96 | Not Specified | MTT |

| EFM-192A | Triple-Negative Breast Cancer | 78.58 | Not Specified | MTT |

| T47D | ER-Positive Breast Cancer | Significant viability decrease at 20, 40, 80, 160 nM | 24, 48, 72 | MTT |

| EJ | Bladder Cancer | 65.04 | 48 | Not Specified |

| SGC-7901 | Gastric Cancer | 175.9 | 48 | Not Specified |

| 143B | Osteosarcoma | 58.19 | 24 | Not Specified |

| 143B | Osteosarcoma | 40.97 | 48 | Not Specified |

| 143B | Osteosarcoma | 26.77 | 72 | Not Specified |

| MG63.2 | Osteosarcoma | 88.69 | 24 | Not Specified |

| MG63.2 | Osteosarcoma | 44.26 | 48 | Not Specified |

| MG63.2 | Osteosarcoma | 17.20 | 72 | Not Specified |

Data synthesized from multiple sources.

Table 2: Effects of Erianin on Cell Cycle Distribution and Apoptosis

| Cell Line | Concentration (nM) | Effect on Cell Cycle | Apoptosis Induction |

| T47D | 40, 80, 160 | G2/M Arrest | Increased early and late apoptosis |

| H460 | 50, 100 | G2/M Arrest | Dose-dependent increase in apoptosis |

| H1299 | 50, 100 | G2/M Arrest | Dose-dependent increase in apoptosis |

| MDA-MB-231 | 40, 80, 160 | G2/M Arrest | Dose-dependent increase in apoptosis |

| EFM-192A | 40, 80, 160 | G2/M Arrest | Dose-dependent increase in apoptosis |

| PANC-1 | 10, 20 | G0/G1 Arrest | Not Specified |

| ASPC-1 | 10, 20 | G0/G1 Arrest | Not Specified |

Data synthesized from multiple sources.

Mandatory Visualizations

Signaling Pathways

Caption: Erianin's inhibitory effects on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Experimental Workflows

References

- 1. Progressive study of effects of erianin on anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of ERIANIN in tumor and innate immunity and its’ perspectives in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erianin induces triple-negative breast cancer cells apoptosis by activating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erianin suppresses hepatocellular carcinoma cells through down-regulation of PI3K/AKT, p38 and ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erianin inhibits human lung cancer cell growth via PI3K/Akt/mTOR pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Screening the Antimicrobial Activity of a Novel Compound

Topic: Application and Protocols for Evaluating the Antimicrobial Efficacy of Compound X (e.g., Ekersenin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This document provides a comprehensive set of protocols for the initial screening and characterization of the antimicrobial properties of a novel compound, referred to herein as Compound X. The following sections detail the methodologies for determining the minimum inhibitory concentration (MIC), assessing the rate of microbial killing, and evaluating the compound's efficacy against bacterial biofilms. Adherence to standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for generating reproducible and comparable data.[1][2]

Data Presentation

Quantitative data from the described assays should be meticulously recorded and organized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X

| Test Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||

| Enterococcus faecalis | ATCC 29212 | Ampicillin | ||

| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||

| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin | ||

| Candida albicans | ATCC 90028 | Fluconazole |

Table 2: Time-Kill Kinetics of Compound X against [Insert Target Microorganism]

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (Compound X at 1x MIC) | Log10 CFU/mL (Compound X at 2x MIC) | Log10 CFU/mL (Compound X at 4x MIC) |

| 0 | ||||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 12 | ||||

| 24 |

Table 3: Biofilm Inhibition and Disruption by Compound X

| Test Microorganism | Compound X Concentration (µg/mL) | % Biofilm Inhibition | % Biofilm Disruption |

| [Insert Biofilm-forming Strain] | MIC | ||

| 2x MIC | |||

| 4x MIC | |||

| Positive Control |

Experimental Protocols

The following are detailed protocols for the fundamental assays used in antimicrobial activity screening.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] The broth microdilution method is a widely accepted technique for determining MIC values.[4]

Materials:

-

Compound X stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal inocula standardized to 0.5 McFarland turbidity (~1-5 x 10^8 CFU/mL)

-

Positive control antibiotics (e.g., vancomycin, ciprofloxacin)

-

Sterile diluent (e.g., saline, DMSO)

-

Incubator

Protocol:

-

Prepare serial two-fold dilutions of Compound X in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well containing the compound dilutions.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of Compound X at which there is no visible growth.

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.

Materials:

-

Compound X

-

Log-phase culture of the test microorganism

-

Appropriate broth medium

-

Sterile flasks or tubes

-

Shaking incubator

-

Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)

Protocol:

-

Prepare flasks containing broth with Compound X at various concentrations (e.g., 1x, 2x, and 4x MIC).

-

Include a growth control flask without the compound.

-

Inoculate each flask with the test microorganism to a final density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

Incubate the flasks in a shaking incubator at the optimal growth temperature.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-